1-methyl-5-{[4-(2-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methyl and carboxylic acid groups. The piperazine moiety is then attached via a carbonyl linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-5-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-METHYL-5-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-METHYL-4-PYRAZOLECARBOXYLIC ACID: Similar in structure but lacks the piperazine moiety.
5-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Contains a difluoromethyl group instead of the piperazine moiety.
Uniqueness: 1-METHYL-5-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the piperazine moiety, which can enhance its binding affinity and specificity for certain biological targets
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-methyl-5-[4-[(2-methylphenyl)methyl]piperazine-1-carbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C18H22N4O3/c1-13-5-3-4-6-14(13)12-21-7-9-22(10-8-21)17(23)16-15(18(24)25)11-19-20(16)2/h3-6,11H,7-10,12H2,1-2H3,(H,24,25) |
InChI Key |
WZYNNTCTNBHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=C(C=NN3C)C(=O)O |
Origin of Product |
United States |
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